![molecular formula C23H38N6O6S B15147456 (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acova hydrate, also known as argatroban hydrate, is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly useful in patients with heparin-induced thrombocytopenia, a condition where heparin, a common anticoagulant, causes a decrease in platelet count. Acova hydrate works by inhibiting thrombin, an enzyme involved in blood clotting, thereby preventing the formation of clots.
Méthodes De Préparation
The synthesis of acova hydrate involves several steps. The primary synthetic route includes the reaction of L-arginine with various reagents to form the desired compound. The process typically involves:
Reaction of L-arginine with a suitable protecting group: to protect the amino group.
Coupling with a suitable acid chloride: to form an intermediate.
Deprotection of the amino group: to yield the final product, acova hydrate.
Industrial production methods often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Acova hydrate undergoes several types of chemical reactions, including:
Oxidation: Acova hydrate can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Acova hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of thrombin inhibition and to develop new anticoagulants.
Biology: Researchers use acova hydrate to study the role of thrombin in various biological processes, including blood clotting and inflammation.
Medicine: Acova hydrate is used in clinical research to develop new treatments for conditions like heparin-induced thrombocytopenia and other clotting disorders.
Industry: The compound is used in the pharmaceutical industry to produce anticoagulant medications.
Mécanisme D'action
Acova hydrate exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood clotting process. Thrombin converts fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, acova hydrate prevents the formation of fibrin and, consequently, blood clots. The molecular targets of acova hydrate include the active site of thrombin, where it binds and blocks the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Acova hydrate is unique among thrombin inhibitors due to its specific binding to the active site of thrombin. Similar compounds include:
Bivalirudin: Another direct thrombin inhibitor used as an anticoagulant.
Dabigatran: An oral direct thrombin inhibitor used to prevent and treat blood clots.
Hirudin: A naturally occurring thrombin inhibitor derived from leeches.
Compared to these compounds, acova hydrate has a unique structure that allows for specific and reversible binding to thrombin, making it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C23H38N6O6S |
|---|---|
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17?,18-;/m1./s1 |
Clé InChI |
AIEZTKLTLCMZIA-LINCPPCXSA-N |
SMILES isomérique |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
SMILES canonique |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
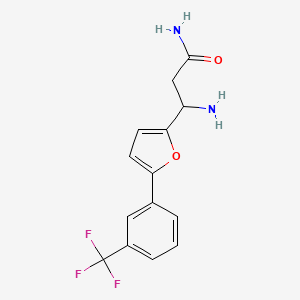
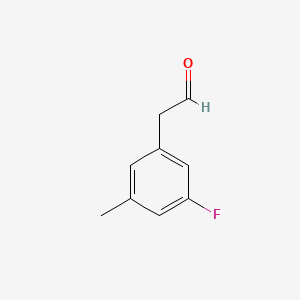
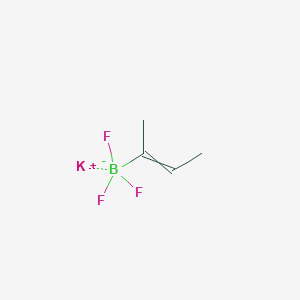
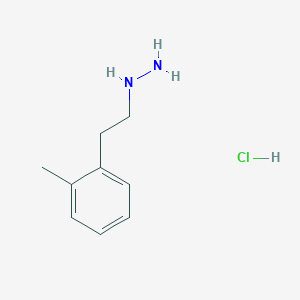
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
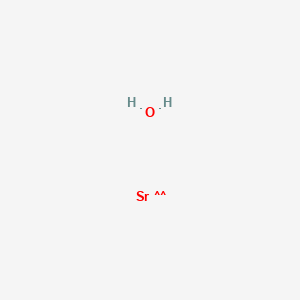
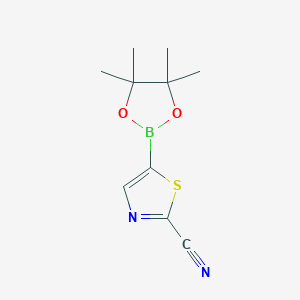
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)

![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)

